molecular formula C8H12BrN3OS B1400220 4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine CAS No. 1357147-40-0

4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine

Cat. No. B1400220
M. Wt: 278.17 g/mol
InChI Key: YVYAMLQGTQKWOA-OLQVQODUSA-N
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Description

“4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine” is a chemical compound with the CAS Number: 1341405-19-3 . It is a solid substance .

Scientific Research Applications

Photodynamic Therapy Application

  • Zinc Phthalocyanine Derivatives : A study highlighted the synthesis and characterization of new zinc phthalocyanine derivatives, including those substituted with benzenesulfonamide groups containing Schiff base derivatives of 1,3,4-thiadiazole. These compounds demonstrated useful properties for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties, making them potential Type II photosensitizers (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Antiproliferative Properties

  • Schiff Bases Derived from 1,3,4-Thiadiazole : Schiff bases derived from 1,3,4-thiadiazole compounds were synthesized to explore their biological activities. These compounds displayed high DNA protective ability against oxidative stress and strong antimicrobial activity against specific pathogens, with potential use in chemotherapy drugs for more efficient cancer therapy (Gür et al., 2020).

Antitubercular and Antifungal Activity

  • Imidazo[2,1-b][1,3,4] Thiadiazole Derivatives : Novel derivatives of imidazo[2,1-b][1,3,4]thiadiazole were synthesized and evaluated for their antitubercular and antifungal activities. Some of these compounds displayed significant efficacy against these diseases, indicating potential pharmaceutical applications (Syed, Ramappa, & Alegaon, 2013).

Anticonvulsant Agents

  • Thiadiazolyl and Thiazolidinonyl Quinazolinones : A series of compounds combining thiadiazolyl and thiazolidinonyl with quinazolinones were developed and tested for anticonvulsant activity. Some of these compounds demonstrated promising results compared to standard drugs, offering new avenues for anticonvulsant therapies (Archana, Srivastava, & Kumar, 2002).

Modification of Azoles

  • Azole Derivatives : Research into the modification of azoles, including 1,3,4-thiadiazole, explored the synthesis of new derivatives combining the azole ring with other cyclic compounds. These substances, due to their multiple pharmacophoric fragments, showed potential as biologically active compounds (Ibrayev et al., 2020).

Anticancer Activity

  • Imidazo[2,1-b][1,3,4]-thiadiazole Derivatives : A series of imidazo[2,1-b][1,3,4]-thiadiazole derivatives were synthesized and evaluated for their anticancer activity. Certain derivatives exhibited selective antitumor activity, especially against leukemic cancer cell lines (Noolvi et al., 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the hazard statements H302-H315-H319-H332-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

(2S,6R)-4-(5-bromo-1,3,4-thiadiazol-2-yl)-2,6-dimethylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3OS/c1-5-3-12(4-6(2)13-5)8-11-10-7(9)14-8/h5-6H,3-4H2,1-2H3/t5-,6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYAMLQGTQKWOA-OLQVQODUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
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4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
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4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
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4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
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4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine
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4-(5-Bromo-1,3,4-thiadiazol-2-yl)-cis-2,6-dimethylmorpholine

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